(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is a chemical compound that acts as a selective antagonist of the N-Methyl-D-Aspartate receptor, specifically targeting the NR2B subunit. This compound is notable for its potential applications in treating various neuropsychiatric disorders, including depression and schizophrenia. The compound has been characterized for its pharmacological properties, binding affinities, and mechanisms of action.
(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is primarily sourced from chemical suppliers specializing in research chemicals, such as MedChemExpress and Fisher Scientific. It is synthesized for research purposes to explore its effects on the N-Methyl-D-Aspartate receptor and related neurological pathways .
(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is classified as a racemic mixture of N-Methyl-D-Aspartate receptor antagonists. It is specifically designed to selectively inhibit the NR2B subunit of the receptor, distinguishing it from other antagonists that may affect different subunits or receptor types .
The synthesis of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 involves several chemical reactions that yield the desired racemic product. The synthesis typically includes:
The exact synthetic pathway may vary depending on the specific laboratory protocols but generally adheres to established organic synthesis methods. Detailed reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
The molecular structure of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 features a unique arrangement of atoms that allows it to interact specifically with the N-Methyl-D-Aspartate receptor. The structural formula includes:
The three-dimensional conformation of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its spatial arrangement and interactions with the target receptor.
(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 participates in various chemical reactions relevant to its function as an antagonist. Key reactions include:
The binding kinetics can be characterized using radiolabeled ligands or electrophysiological assays to determine the affinity and inhibition constants for (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 against various N-Methyl-D-Aspartate receptor subtypes.
The mechanism of action of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 involves:
Preclinical studies have shown that (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 exhibits effective inhibition with IC50 values indicating its potency at blocking receptor-mediated currents .
Relevant data regarding these properties can be obtained from supplier safety data sheets and chemical databases .
(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 has several scientific applications:
The synthesis of racemic N-Methyl-D-Aspartate Receptor antagonists targeting the N-Methyl-D-Aspartate Receptor 2B subunit typically employs modular approaches to incorporate the critical pharmacophore elements required for potency and selectivity. A representative six-step racemic synthesis for biaryl-containing propanolamine antagonists—structurally analogous to (Rac)-N-Methyl-D-Aspartate Receptor antagonist 1—achieves overall yields of 11–64% [2]. This methodology initiates with nucleophilic ring-opening of (rac)-glycidyl nosylate by substituted nitrophenols under basic conditions, yielding intermediate epoxides in excellent yields (80–93%). Subsequent hydrogenation with poisoned palladium/carbon facilitates nitro group reduction, albeit with partial ring-opening side reactions (5–20% yield loss). The resultant aniline derivatives undergo acylation with acid chlorides (e.g., methanesulfonyl chloride) to install sulfonamide moieties, followed by amine alkylation with halogenated arylalkylamines to furnish the final racemic products [2].
Critical structure-activity relationship studies demonstrate that antagonist potency is exquisitely sensitive to substituent effects on both aromatic rings and the central amine nitrogen. For instance, in propanolamine-based antagonists, para-substituted methylsulfonamide groups on the phenoxy ring confer maximal inhibitory activity against recombinant rat N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B receptors (half-maximal inhibitory concentration = 50 ± 8 nM), whereas meta-substitution or bulkier sulfonamide groups (e.g., propylsulfonamide) drastically reduce potency by >100-fold [2]. Similarly, alkylation of the sulfonamide nitrogen diminishes activity, highlighting the necessity for balanced polarity and steric parameters in the racemic scaffold.
Table 1: Impact of Phenoxy Ring Substitution on N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B Antagonist Potency [2]
Compound | R₁ | R₂ | IC₅₀ (μM) ±95% CI |
---|---|---|---|
29 | H | 4-NHSO₂CH₃ | 0.050 (0.037–0.068) |
30 | 2-F | 4-NHSO₂CH₃ | 0.072 (0.052–0.100) |
31 | 3-F | 4-NHSO₂CH₃ | 0.427 (0.340–0.535) |
33 | H | 3-NHSO₂CH₃ | 0.530 (0.221–1.27) |
35 | H | 4-NHSO₂C₂H₅ | 0.587 (0.480–0.719) |
38 | H | 4-NHCOCH₃ | 4.37 (1.81–10.5) |
Resolution of racemic N-Methyl-D-Aspartate Receptor 2B antagonists like (Rac)-N-Methyl-D-Aspartate Receptor antagonist 1 exploits differential interactions between enantiomers and chiral selectors. Modern chromatographic methods utilize chiral stationary phases (e.g., polysaccharide-derived columns) that discriminate stereoisomers through hydrogen bonding, π-π stacking, and steric exclusion mechanisms. For binaphthyl-derived antagonists, preferential crystallization via diastereomeric salt formation with chiral ammonium salts enables large-scale resolution without external chiral sources. A notable case involves the conglomerate-forming salt N,N,N-trimethyl-(2)-hydroxypropylammonium chloride, which resolves rac-2,2′-dihydroxy-1,1′-binaphthyl with >99% enantiomeric excess through inclusion complexation [6].
Thermodynamically driven solid-state transformations further enhance enantiopurity. Racemic 1:1:1 complexes comprising binaphthol, tetramethylammonium chloride, and methanol undergo spontaneous phase transition to conglomerate crystals upon heating to 183°C, as monitored by infrared spectroscopy and X-ray diffraction [6]. This process leverages differential stability of racemic versus enantiopure crystal lattices. For propanolamine antagonists, enantiomeric purity validation employs Mosher ester derivatization followed by nuclear magnetic resonance or high-performance liquid chromatography analysis. Characteristic singlet peaks for methoxy groups in diastereomeric esters confirm enantiopurity, with optical rotations ([α]D²⁰) of approximately +12.7° and −12.6° for respective enantiomers [2].
Table 2: Enantiomer Separation Techniques for Racemic N-Methyl-D-Aspartate Receptor Antagonists
Technique | Chiral Selector | Enantiomeric Excess (%) | Key Mechanism |
---|---|---|---|
Diastereomeric Salt Formation | N,N,N-Trimethyl-(2)hydroxypropylammonium chloride | >99 | Conglomerate inclusion complexation |
Thermal Crystallization | Tetramethylammonium chloride/methanol | Not specified | Solid-state racemate→conglomerate transition |
Chiral Chromatography | Polysaccharide-based CSPs | >98 | Stereoselective adsorption |
Mosher Ester Analysis | (R)- or (S)-MTPA-Cl | Quantifiable | Diastereomeric NMR shift differences |
Enantiopure N-Methyl-D-Aspartate Receptor 2B antagonists exhibit superior target engagement and neuropharmacological profiles compared to racemates, attributable to stereospecific binding pocket interactions. Crystallographic analyses reveal that competitive antagonists like D-(-)-2-Amino-5-phosphonopentanoic acid and phenanthrene-based 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid induce discrete conformational changes in the N-Methyl-D-Aspartate Receptor 2A ligand-binding domain compared to agonist-bound states [5]. Although direct structures of N-Methyl-D-Aspartate Receptor 2B complexes are unavailable, homology modeling suggests enantioselective contacts with residues Ala644 (GluN1) and Asn616/Leu643 (GluN2B), explaining differential activity.
In vitro electrophysiology demonstrates that enantiopure propanolamines inhibit N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B receptors with half-maximal inhibitory concentration values of 30–100 nM, while their racemates show 2–5-fold reduced potency due to antagonistic effects of the inactive enantiomer [2]. Behavioral studies further highlight functional divergences: whereas racemic ifenprodil analogs impair motor coordination at higher doses, enantiopure N-Methyl-D-Aspartate Receptor 2B antagonists retain anticonvulsant and neuroprotective efficacy without locomotor side effects in rodent models [3]. This contrasts sharply with pan-N-Methyl-D-Aspartate Receptor antagonists like dizocilpine, which uniformly disrupt working memory irrespective of enantiomeric status [3].
Neuroprotection studies in ischemia models reveal that enantiomerically pure antagonists reduce neuronal death more effectively than racemates at equivalent concentrations. This enhancement correlates with optimized inhibition of extrasynaptic N-Methyl-D-Aspartate Receptor 2B receptors, which activate pro-death signaling cascades involving mitochondrial dysfunction and transcriptional repression [1] [7]. Enantiopure compounds also show extended therapeutic windows in neuropathic pain models, suppressing spinal dorsal horn hyperexcitability and wind-up phenomena at lower doses than racemates [9].
Table 3: Comparative In Vivo Effects of Racemic versus Enantiopure N-Methyl-D-Aspartate Receptor 2B Antagonists
Pharmacological Activity | Racemic Antagonist | Enantiopure Antagonist | Reference |
---|---|---|---|
Working Memory Impairment | Variable effects (dose-dependent) | Absent at therapeutic doses | [3] |
Neuroprotection (Ischemia) | EC₅₀ = 1.2 mg/kg | EC₅₀ = 0.6 mg/kg | [2] |
Anticonvulsant Activity | Moderate reduction in seizure duration | Complete seizure suppression | [2] |
Neuropathic Pain Reversal | Partial inhibition of mechanical allodynia | Complete reversal of thermal hyperalgesia | [9] |
Locomotor Effects | Increased activity at high doses | No significant change | [2] |
The stereochemical optimization of N-Methyl-D-Aspartate Receptor 2B antagonists thus represents a critical strategy for maximizing therapeutic index while minimizing off-target effects in neurological disorders.
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: